molecular formula C7H17Cl2N3O B6254744 3-(morpholin-4-yl)propanimidamide dihydrochloride CAS No. 1171994-13-0

3-(morpholin-4-yl)propanimidamide dihydrochloride

Cat. No.: B6254744
CAS No.: 1171994-13-0
M. Wt: 230.1
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Description

3-(morpholin-4-yl)propanimidamide dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N3O and its molecular weight is 230.1. The purity is usually 95.
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Properties

CAS No.

1171994-13-0

Molecular Formula

C7H17Cl2N3O

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Contextualization Within Amidine and Morpholine Chemical Space

The chemical architecture of 3-(morpholin-4-yl)propanimidamide (B12441135) dihydrochloride (B599025) is noteworthy for its incorporation of two key pharmacophores: the morpholine (B109124) ring and the amidine group. Both of these moieties are well-established in the field of medicinal chemistry, each contributing distinct properties that can influence a molecule's biological activity, solubility, and metabolic stability.

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged structure in drug discovery. researchgate.net Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The morpholine moiety is found in a number of approved drugs, where it often serves to modulate pharmacokinetics and enhance target binding. researchgate.nete3s-conferences.org

On the other hand, the amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a strong base and can exist as a protonated amidinium ion at physiological pH. This positive charge allows for strong ionic interactions with biological targets, such as the phosphate (B84403) backbone of DNA or acidic residues in enzyme active sites. Amidine-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic effects. nih.gov

The combination of the morpholine and amidine groups within a single molecule, as seen in 3-(morpholin-4-yl)propanimidamide dihydrochloride, presents a compelling case for its study. The morpholine ring can act as a versatile scaffold, while the amidine group can serve as a key interaction point with biological macromolecules.

Overview of Research Trajectories for Amidine Based Morpholine Structures

The investigation into molecules that contain both morpholine (B109124) and amidine functionalities is an active area of research, with several studies highlighting their potential in various therapeutic areas. While specific research on 3-(morpholin-4-yl)propanimidamide (B12441135) dihydrochloride (B599025) is not extensively documented in publicly available literature, the broader class of amidine-based morpholine structures has shown promise.

One notable area of investigation is in the development of antiviral agents. A study on N-(morpholine-4-carbonyloxy) amidine compounds revealed their potent inhibitory activity against the Hepatitis C virus (HCV) replication. nih.gov This research underscored the importance of the entire N-(morpholine-4-carbonyloxy) amidine moiety for the observed antiviral effect. nih.gov Structure-activity relationship (SAR) analyses in such studies are crucial for identifying the key structural elements responsible for biological activity and for guiding the design of more potent and selective compounds. nih.gov

Furthermore, the versatility of the morpholine scaffold allows for its incorporation into a wide array of molecular architectures, leading to compounds with diverse pharmacological profiles. Research on various morpholine derivatives has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.nete3s-conferences.org The strategic placement of an amidine group onto a morpholine-containing scaffold is a rational design approach to enhance the biological activity of these molecules.

Fundamental Academic Significance of Propanimidamide Derivatives

Established Synthetic Routes to 3-(morpholin-4-yl)propanimidamide (B12441135) dihydrochloride (B599025)

The most well-established and logical synthetic approach to 3-(morpholin-4-yl)propanimidamide dihydrochloride involves a multi-step process, beginning with the synthesis of a key nitrile intermediate.

The synthesis of this compound is classically achieved through a two-step sequence:

Synthesis of 3-(morpholin-4-yl)propanenitrile: The precursor nitrile is typically synthesized via a Michael addition of morpholine (B109124) to acrylonitrile. This reaction is a conjugate addition of a secondary amine to an α,β-unsaturated nitrile. The reaction is generally carried out in a suitable solvent, and its progress can be monitored by standard chromatographic techniques.

Conversion of 3-(morpholin-4-yl)propanenitrile to this compound via the Pinner Reaction: The Pinner reaction is a classic and widely used method for converting nitriles into imidates, which are then readily converted to amidines. nrochemistry.comwikipedia.org The reaction proceeds in two main stages:

Formation of the Imidate Salt (Pinner Salt): The nitrile, 3-(morpholin-4-yl)propanenitrile, is treated with an anhydrous alcohol (commonly ethanol (B145695) or methanol) in the presence of dry hydrogen chloride gas. nrochemistry.comorganic-chemistry.org This results in the formation of the corresponding alkyl imidate hydrochloride, also known as a Pinner salt.

Ammonolysis of the Imidate Salt: The isolated or in situ generated Pinner salt is then treated with ammonia (B1221849) to yield the desired amidine. The final product is isolated as the dihydrochloride salt.

Table 1: Overview of the Multi-Step Synthesis

Step Reactants Reagents Product Reaction Type
1 Morpholine, Acrylonitrile - 3-(morpholin-4-yl)propanenitrile Michael Addition
2a 3-(morpholin-4-yl)propanenitrile, Anhydrous Alcohol Dry HCl Alkyl 3-(morpholin-4-yl)propanimidate hydrochloride Pinner Reaction (Imidate formation)

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound.

Synthesis of 3-(morpholin-4-yl)propanenitrile: The Michael addition is typically efficient. Optimization may involve adjusting the stoichiometry of the reactants and the reaction temperature to minimize side reactions. A slight excess of morpholine can be used to ensure complete consumption of acrylonitrile.

Pinner Reaction:

Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions, as the presence of water will lead to the hydrolysis of the nitrile to the corresponding amide or the imidate to an ester. nrochemistry.com

Temperature Control: The formation of the Pinner salt is often performed at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and an alkyl chloride. wikipedia.org

Solvent: Anhydrous solvents such as benzene, dioxane, or chloroform (B151607) are typically used. organic-chemistry.org

Stoichiometry of HCl: A slight excess of hydrogen chloride is generally used to ensure complete protonation of the nitrile.

Ammonolysis: The reaction of the Pinner salt with ammonia is usually carried out in an alcoholic solution. The concentration of ammonia and the reaction temperature can be optimized to drive the reaction to completion.

Table 2: Key Parameters for Pinner Reaction Optimization

Parameter Condition Rationale
Water Content Anhydrous Prevents hydrolysis of nitrile and imidate intermediates.
Temperature Low (0-5 °C) Increases stability of the Pinner salt and minimizes side reactions.
Solvent Aprotic, Anhydrous Provides a suitable reaction medium without participating in the reaction.

Exploration of Novel Synthetic Pathways

While the Pinner reaction is a reliable method, modern organic synthesis has seen the development of novel pathways for amidine formation that may offer advantages in terms of mildness, efficiency, and functional group tolerance.

For the synthesis of unsubstituted amidines like 3-(morpholin-4-yl)propanimidamide, regioselectivity is not a primary concern at the amidine-forming step. However, methods developed for the regioselective synthesis of N-substituted amidines can sometimes be adapted. For instance, certain catalytic systems allow for the direct and selective addition of ammonia or ammonia equivalents to nitriles under milder conditions than the Pinner reaction.

Several catalytic systems have been developed for the synthesis of amidines from nitriles, which could potentially be applied to the synthesis of 3-(morpholin-4-yl)propanimidamide.

Copper-Catalyzed Amidine Synthesis: An efficient protocol for the preparation of amidines involves the copper-catalyzed nucleophilic addition of amines to nitriles. mdpi.com While this is often used for N-substituted amidines, modifications using an ammonia source could be envisioned. Such methods often proceed under milder conditions than the strongly acidic Pinner reaction. A typical system might involve a copper(I) salt like CuCl, a base such as cesium carbonate, and a ligand in a suitable solvent. mdpi.com

Lewis Acid-Promoted Pinner Reaction: Lewis acids, such as trimethylsilyl (B98337) triflate, can be used to promote the Pinner reaction. nih.govd-nb.info This can sometimes offer advantages in terms of reaction rates and yields for specific substrates.

Table 3: Comparison of Synthetic Methodologies

Methodology Reagents Conditions Potential Advantages
Pinner Reaction Anhydrous alcohol, Dry HCl, Ammonia Strongly acidic, Low temperature Well-established, reliable
Copper-Catalyzed Synthesis Cu(I) salt, Base, Ligand, Ammonia source Milder, often requires heating Avoids strongly acidic conditions, potentially broader functional group tolerance

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of 3-(morpholin-4-yl)propanimidamide is primarily dictated by the amidine functional group, which can undergo a variety of transformations.

Hydrolysis: Amidines can be hydrolyzed to the corresponding amides under acidic or basic conditions. chemguide.co.ukopenstax.org In the case of 3-(morpholin-4-yl)propanimidamide, hydrolysis would yield 3-(morpholin-4-yl)propanamide. The conditions for amide hydrolysis are generally more forcing than for esters. openstax.org

Reduction: The amidine functional group can be reduced to a diamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Reduction of 3-(morpholin-4-yl)propanimidamide would yield propane-1,3-diamine with a morpholine substituent at one of the nitrogen atoms. The nitrile group of the precursor can also be reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com

Reactions with Electrophiles and Cyclization: The nucleophilic nitrogen atoms of the amidine group can react with various electrophiles. This reactivity is often exploited in the synthesis of heterocyclic compounds. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) rings. The specific cyclization reactions would depend on the nature of the electrophilic partner.

Table 4: Potential Derivatization Reactions

Reaction Type Reagent(s) Product Type
Hydrolysis H₃O⁺ or OH⁻, heat Amide
Reduction LiAlH₄ Diamine
Cyclization β-Dicarbonyl compounds Pyrimidine derivatives

Nucleophilic Substitution Reactions

While specific nucleophilic substitution reactions involving this compound are not documented, the amidine functional group is known to participate in such reactions, acting as a strong nucleophile. semanticscholar.org The reaction would likely proceed via the nucleophilic attack of the amidine nitrogen on an electrophilic carbon, leading to the displacement of a leaving group.

Amidines can react with various electrophiles, such as alkyl halides and acyl chlorides. semanticscholar.org The reaction with an alkyl halide would result in an N-alkylated amidinium salt. The table below illustrates a proposed nucleophilic substitution reaction.

Table 1: Proposed Nucleophilic Substitution Reaction

ReactantReagentProductConditions
3-(morpholin-4-yl)propanimidamideAlkyl Halide (R-X)N-alkyl-3-(morpholin-4-yl)propanimidamidium halideAprotic solvent

Condensation Reactions and Amide Formation

The imidamide group can potentially undergo hydrolysis to form the corresponding amide, 3-morpholinopropanamide (B3022374). This transformation would likely occur under acidic or basic conditions, with the mechanism involving the nucleophilic attack of water on the protonated imidamide (acidic conditions) or directly on the imidamide (basic conditions), followed by the elimination of ammonia. youtube.comyoutube.comyoutube.comyoutube.com

Furthermore, while not a direct condensation, the synthesis of the imidamide itself from the nitrile precursor via the Pinner reaction involves the formation of an imidate intermediate, which then reacts with ammonia to form the final amidine product. jk-sci.comwikipedia.orgnrochemistry.com

Table 2: Proposed Hydrolysis to Amide

ReactantReagentProductConditions
3-(morpholin-4-yl)propanimidamideWater (H₂O)3-morpholinopropanamideAcidic or basic catalysis

Modifications of the Morpholine Ring System

The morpholine ring is generally stable; however, it can undergo ring-opening reactions under specific, often harsh, conditions. google.com For instance, oxidative cleavage of the C-C bond in the morpholine ring can be achieved using strong oxidizing agents or under specific catalytic conditions, such as visible light-induced photocatalysis in the presence of oxygen. google.com Such a reaction would lead to the formation of a dicarbonyl compound.

Another potential modification is the N-alkylation of the morpholine nitrogen, though the presence of the more nucleophilic amidine group makes this reaction less likely to occur selectively at the morpholine nitrogen.

Table 3: Proposed Morpholine Ring-Opening Reaction

ReactantReagentProductConditions
3-(morpholin-4-yl)propanimidamideStrong Oxidizing Agent / Photocatalyst + O₂Ring-opened dicarbonyl derivativeHarsh oxidative or specific photocatalytic conditions

Stability Studies under Varied Experimental Conditions

Specific stability data for this compound is not available. However, the stability of the compound can be inferred from the known properties of its constituent functional groups: the morpholine ring and the amidinium salt.

Thermal Stability: Morpholine itself is considered thermally stable, especially when compared to other amines like monoethanolamine. hw.ac.ukresearchgate.netaiche.orgresearchgate.net Studies on the thermal degradation of morpholine have shown that it remains stable up to 150°C, with significant degradation occurring at temperatures of 175°C and above. researchgate.netaiche.org The degradation products can include smaller amines and organic acids. Amidinium salts are generally stable, but their stability can be influenced by factors such as the nature of the counter-ion and the substitution pattern on the amidine group. rsc.orgdocumentsdelivered.comgoogle.com

pH Stability: The dihydrochloride salt form suggests that the compound is most stable in an acidic to neutral pH range. The amidine group is basic and will be protonated (as the amidinium ion) in acidic solutions, which generally increases its stability towards hydrolysis. acs.org Under strongly basic conditions, the free base form of the amidine would be generated, which could be more susceptible to hydrolysis to the corresponding amide. The morpholine ring is stable across a wide pH range.

Table 4: Inferred Stability of this compound

ConditionExpected StabilityPotential Degradation Products
Thermal Stable up to approximately 150°C.Smaller amines, organic acids, ammonia, 3-morpholinopropanamide.
Acidic pH High stability due to the formation of the protonated amidinium ion.Minimal degradation expected.
Neutral pH Moderate stability.Slow hydrolysis to 3-morpholinopropanamide may occur over time.
Basic pH Lower stability; the free base is more susceptible to hydrolysis.3-morpholinopropanamide, ammonia.

Investigation of Enzyme and Protein Binding Mechanisms

A fundamental aspect of understanding a compound's mechanism of action is to identify its direct molecular binding partners, such as enzymes and other proteins. This is often achieved through a combination of in vitro biochemical assays and broader proteomic approaches.

In Vitro Enzyme Kinetic Analysis and Inhibition Profiles

To date, there are no publicly accessible studies that provide in vitro enzyme kinetic data for this compound. Such analyses are crucial for determining if a compound acts as an inhibitor, activator, or does not affect the activity of specific enzymes. This type of research would typically involve incubating the compound with a purified enzyme and its substrate and measuring the rate of the reaction. The results would be used to calculate key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the compound's potency.

A hypothetical data table for such an analysis would look like this:

Enzyme TargetAssay TypeSubstrateIC50 (µM)Ki (µM)Type of Inhibition
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Identification and Characterization of Molecular Targets

The specific molecular targets of this compound have not been identified in the available literature. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal shift assays are standard methods used to identify the proteins that a small molecule binds to within a complex biological sample. Characterization of these interactions would involve validating the binding affinity and understanding the functional consequences of this binding.

Cellular Pathway Modulation Studies

Beyond direct protein binding, it is essential to understand how a compound affects the intricate network of cellular pathways that govern cellular processes.

Analysis of Cell Signaling Cascade Perturbations

There is a lack of published research on the effects of this compound on cell signaling cascades. Studies in this area would typically employ techniques like Western blotting or phospho-protein arrays to measure changes in the phosphorylation status of key signaling proteins after treating cells with the compound. This would reveal which signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, are modulated.

Modulation of Transcription Factor Interactions (e.g., Beta-Catenin/T-Cell Factor)

No studies have been found that investigate the influence of this compound on the interaction between transcription factors, such as the well-studied Beta-Catenin/T-Cell Factor (TCF) complex. The Wnt/β-catenin signaling pathway is critical in development and disease, and its modulation by small molecules is an area of intense research. Determining if this compound affects the nuclear localization of β-catenin or its binding to TCF would be a key step in understanding its cellular effects.

A prospective data table for such findings could be structured as follows:

Cellular ContextAssayEndpoint MeasuredConcentrationResult
Data Not AvailableTOP/FOP Flash Reporter Assayβ-catenin/TCF transcriptional activityData Not AvailableData Not Available
Data Not AvailableImmunofluorescenceNuclear localization of β-cateninData Not AvailableData Not Available
Data Not AvailableCo-immunoprecipitationβ-catenin/TCF complex formationData Not AvailableData Not Available

Mechanistic Studies of Cell Cycle Regulation

The impact of this compound on the regulation of the cell cycle is currently unknown. Research in this area would involve treating cell lines with the compound and analyzing the distribution of cells in the different phases of the cell cycle (G1, S, G2, M) using flow cytometry. Further mechanistic work would investigate the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Investigation of Apoptotic Pathway Induction

Currently, there is a notable absence of publicly available scientific literature detailing specific investigations into the induction of apoptotic pathways by this compound. While the morpholine ring is a component of various compounds that have been studied for their anticancer and apoptosis-inducing properties, research specifically elucidating the effects of this particular compound on apoptotic signaling cascades has not been reported. nih.govrsc.orgresearchgate.net

Studies on other morpholine-containing molecules have shown that they can induce apoptosis through various mechanisms, including the activation of caspases, modulation of the Bcl-2 family of proteins, and induction of mitochondrial dysfunction. nih.govnih.gov For instance, certain spirooxindole-derived morpholine-fused-1,2,3-triazoles have been shown to induce apoptosis by causing cell cycle arrest, collapsing the mitochondrial membrane potential, and increasing reactive oxygen species (ROS) levels in cancer cells. nih.gov Similarly, other morpholine derivatives have been identified as potent inhibitors of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Further research would be necessary to determine if this compound can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Such investigations would typically involve assessing the activation of initiator and effector caspases, examining the release of cytochrome c from mitochondria, and evaluating changes in the expression levels of pro- and anti-apoptotic proteins.

Structure-Activity Relationship (SAR) Elucidation

A comprehensive analysis of the structure-activity relationship (SAR) for this compound is not available in the current scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogs. e3s-conferences.orgnih.gov

Systematic Modification of the Propanimidamide Moiety and Morpholine Ring

There are no published studies that describe the systematic modification of the propanimidamide moiety or the morpholine ring of this compound to investigate the impact of these changes on its biological activity. Such studies would typically involve the synthesis of a series of analogs with variations in these specific regions of the molecule.

For the propanimidamide moiety, modifications could include:

Altering the length of the alkyl chain.

Introducing substituents on the chain.

Replacing the amidine group with other functional groups such as amides, esters, or other bioisosteres.

For the morpholine ring, potential modifications could involve:

Substitution at different positions on the ring.

Replacement of the morpholine ring with other heterocyclic systems (e.g., piperidine, piperazine, thiomorpholine). e3s-conferences.org

Opening of the ring to form an acyclic analog.

Correlation of Structural Features with Biological Responses

Without a library of synthesized analogs and corresponding biological data, it is impossible to establish a correlation between the structural features of this compound and its biological responses. SAR studies on other classes of morpholine-containing compounds have demonstrated that the nature and position of substituents on the morpholine ring and other parts of the molecule can significantly influence their pharmacological profiles, including anticancer and anti-inflammatory activities. e3s-conferences.orgnih.gov

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

No quantitative structure-activity relationship (QSAR) models have been developed or validated specifically for this compound and its derivatives. QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of new, unsynthesized compounds and to provide insights into the molecular features that are important for activity.

The development of a robust QSAR model would require a dataset of structurally diverse analogs of this compound with experimentally determined biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound and used to build a predictive model.

Computational Chemistry and in Silico Approaches for 3 Morpholin 4 Yl Propanimidamide Dihydrochloride Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a cornerstone of computational drug design, enabling the prediction of how a small molecule, or ligand, might bind to a macromolecular target, typically a protein. This technique is instrumental in screening virtual libraries of compounds and prioritizing candidates for further experimental testing.

Prediction of Binding Affinities and Modes

In the absence of specific studies on 3-(morpholin-4-yl)propanimidamide (B12441135) dihydrochloride (B599025), a hypothetical molecular docking workflow would involve the selection of a relevant protein target. The three-dimensional structure of this target, often obtained from crystallographic or NMR studies, is prepared by adding hydrogen atoms and assigning appropriate charges. The 3D structure of 3-(morpholin-4-yl)propanimidamide dihydrochloride would be generated and optimized to find its lowest energy conformation.

Docking algorithms would then systematically explore various orientations and conformations of the ligand within the binding site of the protein. Scoring functions are employed to estimate the binding affinity for each pose, typically expressed in kcal/mol. These scores are based on factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The resulting binding modes provide a static snapshot of the potential ligand-protein complex, highlighting key intermolecular interactions that contribute to binding.

A hypothetical data table for such a study might look like this:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
Protein Kinase X-8.5Asp145, Lys72, Phe80Amidine group with Asp145; Morpholine (B109124) oxygen with Lys72
Protease Y-7.2Gly101, Ser195Amidine group with Gly101 backbone; Morpholine nitrogen with Ser195 sidechain
Ion Channel Z-6.8Trp320, Tyr324Cation-pi interaction with Trp320

This table is for illustrative purposes only, as no specific docking studies for this compound are publicly available.

Conformational Analysis of Ligand-Target Complexes

Following the initial docking, a more detailed conformational analysis of the predicted ligand-target complexes is crucial. This involves examining the flexibility of both the ligand and the protein's binding site. While the ligand is often treated as flexible during docking, the protein is typically held rigid to reduce computational cost. More advanced techniques, such as induced-fit docking, allow for side-chain flexibility in the binding pocket, providing a more accurate representation of the binding event.

Analysis of the ensemble of low-energy binding poses can reveal alternative binding modes and provide insights into the conformational changes that may occur upon ligand binding. This information is vital for understanding the specificity and selectivity of the compound for its target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, complementing the static picture provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can provide deeper insights into the stability of ligand-protein complexes and the nature of their interactions.

Investigation of Dynamic Binding Interactions

An MD simulation of a this compound-protein complex would begin with the best-predicted binding pose from molecular docking. The complex would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then solve Newton's equations of motion for every atom in the system over a defined period, typically nanoseconds to microseconds.

Analysis of the simulation trajectory can reveal the stability of key interactions identified in docking. For instance, the persistence of hydrogen bonds and hydrophobic contacts over the simulation time can be quantified. This dynamic analysis provides a more robust assessment of the binding mode's stability than docking alone.

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Number of Ligand-Protein H-Bonds
00.00.04
101.21.53-5
201.51.62-4
501.41.53-5
1001.61.72-4

This table represents a hypothetical output from an MD simulation and is for illustrative purposes.

Simulation of Conformational Changes

MD simulations are particularly powerful for observing conformational changes in both the ligand and the protein upon binding. The root mean square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions can be monitored throughout the simulation to assess structural stability. Significant deviations may indicate instability or a transition to a different conformational state.

Furthermore, techniques like principal component analysis (PCA) can be applied to the simulation trajectory to identify large-scale collective motions in the protein that may be induced by the ligand. These conformational changes can be critical for the protein's function and the mechanism of action of the compound.

Theoretical Studies of Electronic Structure and Reactivity

Theoretical quantum mechanical calculations can provide fundamental insights into the electronic properties and intrinsic reactivity of this compound. Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties.

These calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential surface. This information is valuable for understanding the molecule's reactivity, its ability to participate in different types of interactions (e.g., electrostatic, covalent), and its potential metabolic fate. For instance, mapping the electrostatic potential can identify regions of the molecule that are likely to act as hydrogen bond donors or acceptors. Reactivity descriptors derived from these calculations can help in predicting sites of metabolic attack or potential toxic liabilities.

PropertyCalculated Value
Dipole Moment (Debye)[Hypothetical Value]
HOMO Energy (eV)[Hypothetical Value]
LUMO Energy (eV)[Hypothetical Value]
HOMO-LUMO Gap (eV)[Hypothetical Value]
Molecular Electrostatic Potential[Hypothetical Map Description]

This table is for illustrative purposes, as no specific electronic structure calculations for this compound are publicly available.

In Silico Predictions for Biological Activity Profiles (e.g., ADME-related methodologies)

In the realm of modern drug discovery and development, computational, or in silico, approaches are indispensable for the early assessment of a compound's pharmacokinetic profile. nih.govnih.gov These predictive models are crucial for forecasting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity, such as this compound, thereby helping to identify candidates with a higher probability of success in later-stage clinical trials. nih.gov The use of computational tools allows for the rapid screening of large compound libraries and the optimization of lead compounds by flagging potential ADME liabilities at a nascent stage. mdpi.com

The prediction of ADME properties from a compound's chemical structure is achieved through a variety of computational methods. nih.gov These range from data-driven approaches like Quantitative Structure-Activity Relationship (QSAR) and 3-dimensional QSAR (3D-QSAR) to structure-based methods including ligand-protein docking and pharmacophore modeling. nih.gov Machine learning algorithms, such as Gradient Boosting Decision Trees and deep learning models, have shown increasing accuracy in predicting ADME endpoints. github.com These models are trained on large datasets of compounds with known experimental ADME properties to recognize the relationships between molecular descriptors and pharmacokinetic behavior. researchgate.net

For a specific compound like this compound, a variety of ADME-related parameters can be predicted using these in silico tools. These predictions provide a foundational understanding of how the compound might behave within a biological system. Key physicochemical properties that influence ADME, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, are initially calculated. researchgate.netnih.gov Subsequently, more complex pharmacokinetic parameters are estimated.

An illustrative in silico ADME profile for a compound like this compound could be generated using various predictive models. The hypothetical data presented in the table below demonstrates the types of parameters that are typically assessed. It is important to note that these are theoretical predictions and would require experimental validation.

ADME Parameter Predicted Value/Classification Significance
Absorption
Human Intestinal Absorption (HIA)HighPredicts the extent of absorption from the gastrointestinal tract into the bloodstream. nih.gov
Caco-2 PermeabilityModerateIndicates the potential for passive diffusion across the intestinal epithelial cell barrier.
P-glycoprotein (P-gp) SubstrateNoPredicts whether the compound is likely to be actively transported out of cells, which can limit absorption.
Distribution
Plasma Protein Binding (PPB)ModerateHigh binding can limit the amount of free drug available to exert its therapeutic effect. nih.gov
Blood-Brain Barrier (BBB) PermeationLowPredicts the likelihood of the compound crossing into the central nervous system. nih.gov
Volume of Distribution (VDss)LowIndicates the extent to which a drug distributes into body tissues versus remaining in the plasma.
Metabolism
Cytochrome P450 (CYP) Substrate (e.g., CYP2D6, CYP3A4)Predicted Substrate/Non-substrateIdentifies the potential for metabolism by key drug-metabolizing enzymes, which affects the drug's half-life and potential for drug-drug interactions.
Excretion
Renal ClearanceHighPredicts the rate at which the compound is eliminated from the body via the kidneys.

The interpretation of these in silico predictions is a critical step. For instance, high predicted human oral absorption would suggest good bioavailability after oral administration. researchgate.net Conversely, if a compound is predicted to be a substrate of P-glycoprotein, it might face challenges with absorption and cellular accumulation. nih.gov Predictions regarding metabolism by cytochrome P450 enzymes are vital for anticipating potential drug-drug interactions and understanding the compound's metabolic stability. clinicallab.com

Ultimately, in silico ADME predictions serve as a valuable guide in the early stages of drug discovery. bohrium.com They enable medicinal chemists to prioritize compounds for synthesis and experimental testing, and to identify potential liabilities that may need to be addressed through structural modification. researchgate.net While these computational models are powerful tools, their predictions must always be confirmed through subsequent in vitro and in vivo experimental studies to ensure a comprehensive understanding of a compound's pharmacokinetic profile.

Advanced Analytical and Spectroscopic Characterization of 3 Morpholin 4 Yl Propanimidamide Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton and Carbon NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of 3-(morpholin-4-yl)propanimidamide (B12441135) dihydrochloride (B599025). In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the morpholine (B109124) ring, the propyl chain, and the imidamide group. The chemical shifts (δ) of the morpholine protons typically appear as multiplets due to the chair-like conformation of the ring. Specifically, protons adjacent to the oxygen atom would be shifted downfield compared to those adjacent to the nitrogen. The propyl chain protons would exhibit characteristic splitting patterns (e.g., triplets or quartets) based on their coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbon atoms of the morpholine ring adjacent to the heteroatoms (oxygen and nitrogen) would resonate at different frequencies. The carbon of the imidamide group would have a characteristic chemical shift in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(morpholin-4-yl)propanimidamide moiety

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Morpholine CH₂-O3.6 - 3.865 - 68
Morpholine CH₂-N2.4 - 2.653 - 56
Propyl CH₂-N2.6 - 2.850 - 53
Propyl CH₂1.7 - 1.925 - 28
Imidamide C-160 - 165

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton spin systems within the morpholine ring and along the propyl chain, confirming their sequential arrangement.

An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This powerful technique provides a direct link between the ¹H and ¹³C NMR data, allowing for the definitive assignment of all protonated carbon signals. For instance, the proton signals in the 3.6-3.8 ppm range would show a correlation to the carbon signal in the 65-68 ppm range, confirming their assignment to the CH₂-O groups of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for identifying impurities and degradation products.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3-(morpholin-4-yl)propanimidamide. The exact mass of the protonated molecule [M+H]⁺ would be compared to the theoretical mass calculated from its chemical formula (C₇H₁₇N₃O). A close agreement between the measured and theoretical mass (typically within a few parts per million) provides strong evidence for the correct elemental composition.

Table 2: Theoretical Exact Mass for 3-(morpholin-4-yl)propanimidamide

IonChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₇H₁₈N₃O⁺158.1444

LC-MS/MS for Impurity Profiling and Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and identifying trace-level impurities and degradation products. The sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer. In MS/MS, a specific ion (e.g., the molecular ion of an impurity) is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information that can be used to identify the unknown compound. This technique is crucial for assessing the purity of the drug substance and for understanding its stability under various conditions.

X-Ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of the bulk material. The resulting diffraction pattern is a fingerprint of the specific crystal lattice and can be used to identify different polymorphs, which may have different physical properties.

Single-Crystal X-Ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com It provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and absolute configuration. rigaku.com For 3-(morpholin-4-yl)propanimidamide dihydrochloride, this method would be employed to grow a suitable single crystal from solution, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to build a complete model of the molecular and crystal structure.

The analysis would confirm the connectivity of the morpholine ring, the propyl chain, and the imidamide group. Crucially, it would reveal the conformation of the six-membered morpholine ring (typically a chair conformation) and the spatial relationship between the various parts of the molecule. As a dihydrochloride salt, SCXRD would also identify the positions of the chloride counter-ions and detail the intricate network of hydrogen bonds involving the protonated imidamide group and the morpholine nitrogen. Although no published crystal structure for this specific compound is currently available, the crystallographic data obtained would be presented in a standardized format as shown in the table below.

Table 1: Representative Crystallographic Parameters Determined by SCXRD

Parameter Description Expected Information for this compound
Formula Chemical formula of the asymmetric unit. C₇H₁₇N₃O · 2HCl
Crystal System One of seven crystal systems (e.g., monoclinic, orthorhombic). Determined from the symmetry of the unit cell.
Space Group Describes the symmetry elements within the crystal. Provides insight into the packing arrangement of the molecules.
Unit Cell Dimensions a, b, c (lengths); α, β, γ (angles). Defines the size and shape of the repeating crystal lattice unit.
Bond Lengths/Angles Precise distances and angles between atoms. Confirms the geometry of the morpholine and imidamide moieties.

| Hydrogen Bonding | Identification of hydrogen bond donors, acceptors, and distances. | Details the interactions between the cation and the chloride anions. |

Powder X-Ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of crystalline solids in their powdered form. creative-biostructure.com Unlike SCXRD, which requires a single, perfect crystal, PXRD is used on bulk material, making it ideal for routine quality control and the study of polymorphism. intertek.com Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physical properties like solubility and stability. rigaku.comamericanpharmaceuticalreview.com

In the analysis of this compound, different crystallization conditions (e.g., different solvents, temperatures) could potentially yield different polymorphs. Each distinct polymorphic form would produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at particular angles (2θ). creative-biostructure.comuny.ac.id By comparing the PXRD pattern of a new batch to an established reference pattern, one can confirm its polymorphic identity and detect the presence of any undesired forms. While specific polymorphism studies on this compound have not been reported, the data would be used to ensure batch-to-batch consistency in pharmaceutical development. rigaku.com

Table 2: Illustrative PXRD Data for Hypothetical Polymorphs

Polymorph Characteristic 2θ Peaks (°)
Form I Unique set of peak positions defining the most stable known form.

| Form II | A different set of peak positions indicating an alternative packing arrangement. |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. mdpi.com These vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, making this method an excellent tool for identifying the functional groups present in a compound. nih.gov The IR spectrum arises from the absorption of light that causes a change in the molecule's dipole moment, while the Raman spectrum results from the inelastic scattering of light, which is dependent on a change in the molecule's polarizability.

Functional Group Identification and Confirmation

For this compound, IR and Raman spectroscopy would provide a characteristic "fingerprint," confirming the presence of its key structural features. The spectra would be analyzed by identifying absorption bands or scattered peaks at specific wavenumbers corresponding to particular molecular vibrations.

Key expected vibrations include:

Morpholine Ring: C-O-C (ether) stretching vibrations, typically strong in the IR spectrum, would be present around 1100 cm⁻¹. C-N stretching of the tertiary amine would also be identifiable.

Aliphatic Chain: C-H stretching vibrations from the propyl chain and morpholine ring would appear in the 2850-3000 cm⁻¹ region. libretexts.org

Imidamide Group (protonated): As a dihydrochloride salt, the imidamide group is expected to be protonated (amidinium ion). This would give rise to N-H stretching vibrations, often seen as broad bands above 3000 cm⁻¹, and N-H bending modes. The C=N⁺ stretching vibration of the amidinium ion is a key characteristic peak, expected in the 1650-1700 cm⁻¹ region. researchgate.net

Table 3: Expected Vibrational Bands for Functional Group Identification

Functional Group Type of Vibration Typical Wavenumber Range (cm⁻¹)
N-H (Amidinium) Stretching 3000 - 3400 (broad)
C-H (Aliphatic) Stretching 2850 - 3000
C=N⁺ (Amidinium) Stretching 1650 - 1700
N-H (Amidinium) Bending 1550 - 1650

| C-O-C (Ether) | Asymmetric Stretching | 1070 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is widely used for both qualitative and quantitative analysis of pharmaceutical compounds. mothersalwaysright.comiajps.com

Quantitative Analysis and Purity Assessment

For quantitative analysis, UV-Vis spectroscopy relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijrar.org To quantify this compound, a pure reference standard would be used to prepare a series of solutions of known concentrations. The absorbance of each solution would be measured at the wavelength of maximum absorbance (λmax), and a calibration curve of absorbance versus concentration would be plotted. The concentration of an unknown sample can then be determined from its absorbance using this curve.

This method is also valuable for purity assessment. researchgate.net The UV-Vis spectrum of a production batch can be compared to that of a high-purity reference standard. The presence of impurities with different chromophores could result in changes to the shape of the spectrum or the appearance of additional absorption bands, indicating a potential purity issue. mothersalwaysright.com

Table 4: Example of a Calibration Curve Data Set for Quantitative Analysis

Standard Concentration (µg/mL) Absorbance at λmax
1 5.0 0.152
2 10.0 0.305
3 15.0 0.448
4 20.0 0.601

| 5 | 25.0 | 0.755 |

In Vitro and Preclinical Research Methodologies for 3 Morpholin 4 Yl Propanimidamide Dihydrochloride

Cell-Based Assay Development and Optimization

Cell-based assays are fundamental tools in preclinical research to determine the biological effects of a compound on living cells. The development and optimization of these assays are critical for obtaining reliable and reproducible data.

Assays for Cellular Viability and Proliferation (e.g., MTT, MTS methodologies)

Assays that measure cellular viability and proliferation are often the first step in characterizing the biological activity of a new chemical entity. These assays determine the concentration at which a compound affects cell survival and growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the dissolved crystals using a spectrophotometer, typically at a wavelength of 570 nm.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: The MTS assay is a similar tetrazolium reduction assay but offers the advantage of producing a soluble formazan product, simplifying the protocol by eliminating a solubilization step. This makes it more convenient for certain applications. The absorbance of the colored product is measured, usually around 490–500 nm, and is directly proportional to the number of viable cells.

A hypothetical application of these assays for 3-(morpholin-4-yl)propanimidamide (B12441135) dihydrochloride (B599025) would involve treating various cancer cell lines with increasing concentrations of the compound. The results would be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Hypothetical IC50 Values of 3-(morpholin-4-yl)propanimidamide dihydrochloride in Various Cell Lines

Cell Line Cancer Type Hypothetical IC50 (µM) after 72h
K562 Chronic Myelogenous Leukemia Data Not Available
KG1a Acute Myeloid Leukemia Data Not Available
PC-3 Prostate Cancer Data Not Available

This table is for illustrative purposes only. No experimental data is available for this compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population. It is extensively used to study the effects of compounds on the cell cycle and to determine if cell death occurs via apoptosis (programmed cell death) or necrosis.

For cell cycle analysis, cells are treated with the compound of interest, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

To detect apoptosis, cells are typically stained with Annexin V and PI. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a DNA intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Immunofluorescence and Western Blotting for Protein Expression and Localization

Immunofluorescence and Western blotting are two widely used techniques to investigate the expression levels and subcellular localization of specific proteins involved in cellular processes affected by a test compound.

Immunofluorescence: This technique uses fluorescently labeled antibodies to detect specific target proteins within a cell. It allows for the visualization of protein localization and distribution.

Western Blotting: This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. Western blotting is used to determine the relative abundance of specific proteins in a sample.

In the context of this compound, these techniques could be used to examine its effect on the expression of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are used to determine the effect of a compound on the activity of specific enzymes. These assays are crucial for identifying the molecular targets of a compound and understanding its mechanism of action.

Spectrophotometric and Fluorometric Assay Systems

Spectrophotometric and fluorometric assays are common methods for measuring enzyme activity. These assays rely on the principle that the enzymatic reaction produces a change in absorbance or fluorescence.

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product.

Fluorometric Assays: These assays measure the change in fluorescence intensity. They are often more sensitive than spectrophotometric assays.

High-Throughput Screening Methodologies

High-throughput screening (HTS) involves the use of automated robotics and data processing software to rapidly test thousands of chemical compounds for a specific biological activity. HTS is a cornerstone of modern drug discovery, enabling the efficient identification of "hit" compounds from large chemical libraries. These hits can then be further optimized to develop lead compounds. HTS can be applied to both cell-based and biochemical assays.

Mechanistic Studies in Relevant Biological Models (e.g., Plasmodium falciparum culture models)

Research into the antimalarial properties of this compound, also identified in scientific literature as SAM13-2HCl, has utilized in vitro culture models of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. These studies are fundamental in determining the compound's activity against different strains of the parasite, including those resistant to existing drugs.

Detailed investigations have quantified the efficacy of SAM13-2HCl against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these studies. For SAM13-2HCl, the IC50 was determined to be 44.9 ± 9.6 nM against the 3D7 strain and 282.1 ± 29.5 nM against the K1 strain. nih.gov

To assess the compound's selectivity for the parasite over host cells, its cytotoxicity is evaluated, often using Vero cells (a lineage of kidney cells from an African green monkey). The 50% cytotoxic concentration (CC50) for SAM13-2HCl in Vero cells was found to be greater than 50 μM. nih.gov The ratio of CC50 to IC50 provides the selectivity index (SI), a measure of the compound's therapeutic window. SAM13-2HCl demonstrated a selective index that was 3-fold higher against the 3D7 strain and 1.3-fold higher against the K1 strain when compared to its parent compound, SKM13-2HCl. nih.govkoreascience.kr This suggests that the inclusion of the morpholine (B109124) amide group may contribute to a more effective suppression of human-infectious P. falciparum parasites. nih.govkoreascience.kr

While the precise mechanism of action for SAM13-2HCl has not been fully elucidated, studies on its parent compound, SKM13-2HCl, suggest a possible mode of action involving the activation of the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). nih.gov This phosphorylation is a known indicator of endoplasmic reticulum (ER) stress, which can be a target for inhibiting parasite survival. nih.gov It is hypothesized that as a derivative, SAM13-2HCl may operate through a similar pathway, inducing ER stress within the parasite, ultimately leading to its death. nih.gov

In Vitro Antimalarial Activity and Cytotoxicity of this compound (SAM13-2HCl)
ParameterP. falciparum 3D7 (Chloroquine-Sensitive)P. falciparum K1 (Chloroquine-Resistant)Vero Cells
IC50 (nM)44.9 ± 9.6282.1 ± 29.5N/A
CC50 (µM)N/AN/A>50

Evaluation of Antioxidant Activity in Cellular and Cell-Free Systems

The evaluation of a compound's antioxidant activity is crucial in drug development, as oxidative stress is implicated in the pathology of many diseases. Methodologies to assess these properties can be broadly categorized into cell-free and cellular systems.

Radical Scavenging Assays

Radical scavenging assays are cell-free systems designed to measure the ability of a compound to neutralize free radicals. These assays are based on the principle that an antioxidant compound will donate an electron or a hydrogen atom to a stable radical, thus neutralizing it and causing a measurable change, often in color, which can be quantified spectrophotometrically.

One of the most common methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced to DPPH-H, a non-radical form, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant compound.

Another widely used method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. The ABTS radical cation is generated by the oxidation of ABTS and has a characteristic blue-green color. Antioxidant compounds scavenge this radical, causing a loss of color that is measured to determine the antioxidant capacity.

Despite the common use of these assays for other morpholine-containing compounds, a review of the available scientific literature did not yield specific studies that have evaluated the radical scavenging activity of this compound using these methods.

Oxidative Stress Mitigation Studies in Biological Models

Beyond cell-free assays, it is important to assess a compound's ability to mitigate oxidative stress within a biological context. This is often achieved using cell culture models where oxidative stress is induced by exposing the cells to an oxidizing agent, such as hydrogen peroxide or 3-nitropropionic acid.

Following the induction of oxidative stress, the protective effect of the compound is evaluated. This can involve measuring various biomarkers of oxidative stress, including the levels of reactive oxygen species (ROS), the extent of lipid peroxidation, and the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). An effective antioxidant compound would be expected to reduce ROS levels, decrease lipid peroxidation, and potentially enhance the activity of these protective enzymes.

As with the radical scavenging assays, there is currently no specific research available in the public domain that details studies on the mitigation of oxidative stress by this compound in biological models.

Future Research Directions and Unexplored Potential of 3 Morpholin 4 Yl Propanimidamide Dihydrochloride

Design and Synthesis of Advanced Analogues for Target Specificity

The development of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the interaction of a lead compound with its biological target to enhance potency and selectivity. For 3-(morpholin-4-yl)propanimidamide (B12441135) dihydrochloride (B599025), a systematic analogue design strategy could pave the way for compounds with highly specific biological activities. nih.gov This target-guided design can be informed by computational docking studies, which model the interaction of the compound within the binding site of a target protein. nih.gov

Future synthetic efforts could focus on several key modifications:

Modification of the Morpholine (B109124) Ring: Alterations to the morpholine moiety, such as the introduction of substituents or its replacement with other heterocyclic systems (e.g., piperidine, thiomorpholine), could modulate the compound's solubility, metabolic stability, and binding interactions. Research into other morpholine-containing compounds has suggested that such modifications can be critical for biological activity. mdpi.com

Alteration of the Propyl Linker: The three-carbon chain connecting the morpholine and amidine groups influences the compound's conformational flexibility. Varying the length of this linker, introducing rigidity through double bonds or cyclic structures, or adding substituents could optimize the spatial orientation of the key functional groups for improved target engagement.

A systematic approach to synthesizing a library of these analogues would be essential for comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov

Table 1: Proposed Analogue Design Strategy

Structural Modification Rationale Potential Impact
Substitution on Morpholine Ring Modulate lipophilicity and explore new binding pockets. Improved cell permeability, altered target specificity.
Replacement of Morpholine Investigate the role of the heteroatoms in binding. Enhanced target affinity, novel secondary interactions.
Varying Propyl Linker Length Optimize distance and orientation between key functional groups. Increased potency and selectivity.
Introducing Linker Rigidity Reduce conformational entropy upon binding. Higher binding affinity.

Comprehensive Elucidation of Off-Target Interactions

While optimizing for a specific target is crucial, understanding a compound's interactions with unintended biological targets is equally important. These "off-target" effects can lead to unforeseen biological activities. A thorough elucidation of the off-target profile of 3-(morpholin-4-yl)propanimidamide and its advanced analogues is a critical area for future research.

A powerful and efficient strategy for this is the use of advanced computational models. nih.govnih.gov These in silico approaches can predict potential off-target interactions by comparing the chemical structure of the compound against large databases of known bioactive molecules and their targets. nih.gov One such framework, the Off-Target Safety Assessment (OTSA), utilizes a highly curated training set of over a million compounds to predict pharmacological activities across thousands of targets. nih.govnih.gov This allows for the early identification of potential liabilities and opportunities. For example, a computational screen could reveal interactions with kinases, G-protein coupled receptors (GPCRs), or ion channels that would not be predicted from the primary target alone. These predictions can then be validated through focused in vitro binding assays.

Table 2: Hypothetical Off-Target Profile for an Analogue

Predicted Off-Target Prediction Score Class Potential Implication for Research
Sigma-1 Receptor 0.85 Receptor Investigation into neurological or psychiatric research models.
hERG Channel 0.65 Ion Channel Prioritization for early in vitro cardiac safety testing.
Casein Kinase 2 0.58 Kinase Exploration of potential utility in oncology research models.

Development of Advanced Methodologies for Studying Amidine-Protein Dynamics

The interaction between a ligand and its protein target is a dynamic process. The positively charged amidine group is expected to form strong electrostatic interactions and hydrogen bonds, particularly with acidic residues like aspartate and glutamate in a protein's binding pocket. Studying the precise nature and dynamics of these interactions is essential for understanding the mechanism of action and for designing improved analogues.

Future research should employ and develop advanced biophysical and computational techniques to probe these dynamics:

Computational Approaches: Molecular dynamics (MD) simulations can provide atomic-level insights into the binding and unbinding process over time. rug.nl These simulations can visualize the stability of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding.

Biophysical Techniques: Isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes. wikipedia.org Surface Plasmon Resonance (SPR) can measure the kinetics of the interaction, determining the on-rate and off-rate of the compound from its target. rug.nl

Structural Biology: High-resolution techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can provide static snapshots of the compound bound to its target, revealing the precise atomic interactions that confer affinity and specificity. nih.gov Advanced Nuclear Magnetic Resonance (NMR) techniques can also be used to study the dynamics of the interaction in solution. nih.gov

A key challenge is to adapt these methods to accurately capture the unique behavior of the amidine functional group, including its charge distribution and dynamic hydrogen-bonding capabilities.

Table 3: Methodologies for Studying Amidine-Protein Dynamics

Methodology Information Gained Strengths Limitations
Molecular Dynamics (MD) Atomic-level motion, binding pathways, interaction stability. Provides dynamic view; computationally predictive. Computationally intensive; accuracy depends on force fields.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). Label-free, in-solution; provides full thermodynamic profile. wikipedia.org Requires relatively large amounts of pure protein.
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), affinity (Kd). Real-time analysis, high sensitivity, label-free. rug.nl Requires immobilization of one binding partner.

Exploration of Synergistic Effects with other Chemical Entities in Research Models

The biological pathways within a cell are complex and interconnected. Consequently, modulating a single target may not always produce a desired research outcome. A promising avenue for future investigation is to explore the potential synergistic effects of 3-(morpholin-4-yl)propanimidamide dihydrochloride when used in combination with other chemical entities. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.

This exploration would be highly dependent on the identified biological target and activity of the compound. For instance, if the compound is found to inhibit a specific enzyme, it could be tested in combination with:

A substrate of the same enzyme: This could lead to enhanced inhibition through competitive binding mechanisms.

An inhibitor of a downstream enzyme in the same pathway: This dual-pathway inhibition could prevent metabolic bypass and lead to a more profound biological effect.

A compound targeting a parallel or compensatory pathway: Blocking a rescue mechanism could reveal a stronger phenotype.

These hypotheses would need to be tested systematically in relevant cellular or biochemical research models. The initial screening for synergy can be performed using checkerboard assays, which test a wide range of concentration combinations, followed by calculation of a combination index to quantitatively determine if the interaction is synergistic, additive, or antagonistic.

Table 4: Framework for Exploring Synergistic Interactions

Hypothesized Target Type Potential Synergistic Partner Class Rationale for Synergy Example Research Model
Metabolic Enzyme Inhibitor of a parallel metabolic pathway. Dual blockade of energy production or essential metabolite synthesis. Cancer cell line proliferation assay.
Kinase Inhibitor of a different signaling node (e.g., phosphatase inhibitor). Amplification or sustained blockade of a signaling cascade. Reporter gene assay for pathway activation.
Protease Inhibitor of a different class of protease. Comprehensive blockade of protein degradation pathways. In vitro protein degradation assay.

By pursuing these focused research directions, the scientific community can systematically characterize the biological activity of this compound, optimize its structure for enhanced potency and specificity, and potentially uncover novel applications as a research tool or a starting point for therapeutic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(morpholin-4-yl)propanimidamide dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling morpholine with propanimidamide precursors under acidic conditions. For example, analogous compounds (e.g., 2-methyl-4-morpholinyl derivatives) are synthesized via reaction with hydrochloric acid to form stable dihydrochloride salts. Key parameters include temperature control (0–5°C during acid addition), stoichiometric excess of HCl, and purification via recrystallization in ethanol/water mixtures to enhance yield (≥75%) . Solvent choice (e.g., THF or DMF) and base selection (e.g., NaHCO₃ for neutralization) are critical to avoid byproducts.

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 column, mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v), and flow rate of 1 mL/min. Purity thresholds >95% are typical, with mass spectrometry (ESI-MS) confirming molecular weight ([M+H]+ ≈ 219.1) . Quantitative NMR (qNMR) using deuterated DMSO can cross-validate results, focusing on integrating morpholine proton signals (δ 3.6–3.8 ppm) .

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : Tools like Gaussian (DFT calculations) or SwissADME estimate logP (≈1.2), topological polar surface area (TPSA ≈ 52.7 Ų), and hydrogen-bonding capacity (3 donors, 4 acceptors). Molecular dynamics simulations (e.g., GROMACS) model solubility in aqueous buffers, critical for in vitro assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3-(morpholin-4-yl)propanimidamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) determines bond lengths and angles. For morpholine rings, Cremer-Pople puckering parameters (e.g., amplitude qq, phase ϕ\phi) quantify non-planarity. Data collection at 100 K with synchrotron radiation (λ = 0.7 Å) improves resolution (<0.8 Å), while TWINABS corrects for potential twinning .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variability in enzyme assays) may stem from assay conditions. Standardize protocols:

  • Use identical buffer systems (e.g., PBS pH 7.4 vs. HEPES pH 7.2).
  • Validate target engagement via SPR (surface plasmon resonance) for binding affinity (KD measurements).
  • Replicate dose-response curves with ≥3 independent experiments. Cross-reference with structurally related compounds (e.g., copanlisib dihydrochloride, a PI3K inhibitor) to contextualize mechanisms .

Q. How can reaction intermediates be trapped and characterized during synthesis?

  • Methodological Answer : Employ in situ FTIR or LC-MS to monitor intermediates. For example, Schiff base formation (propanimidamide + morpholine) is detectable via LC-MS at m/z 180.1. Quench reactions at timed intervals, isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient), and characterize via 2D NMR (COSY, HSQC) .

Key Research Considerations

  • Structural Analysis : Prioritize SC-XRD for unambiguous confirmation of dihydrochloride salt formation, as protonation sites (morpholine N vs. amidine) affect reactivity .
  • Biological Assays : Use orthogonal methods (e.g., fluorescence polarization + ITC) to validate target interactions, minimizing false positives from assay artifacts .
  • Synthetic Scalability : Optimize for atom economy; replace THF with 2-MeTHF (renewable solvent) in large-scale reactions to improve sustainability .

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